XMD8-87
Overview
Description
Mechanism of Action
- Overexpression of TNK2 correlates with a more invasive phenotype in cancer cells and predisposes primary tumor cells to metastasis .
- XMD8-87 inhibits TNK2 phosphorylation. It potently blocks the activity of TNK2 mutants, specifically the D163E and R806Q mutations found in solid tumor types .
Target of Action
Mode of Action
Pharmacokinetics
Preparation Methods
The synthesis of XMD8-87 involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions involving aromatic substitution and cyclization.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.
Purification: The final compound is purified using techniques such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
XMD8-87 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: this compound can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with various reagents to form substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Scientific Research Applications
XMD8-87 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the role of TNK2 in cancer cell invasion and metastasis.
Cell Signaling: The compound is used to investigate the signaling pathways involving TNK2 and its role in cellular processes such as attachment and migration.
Drug Development: This compound serves as a lead compound for the development of new drugs targeting TNK2 and related pathways.
Comparison with Similar Compounds
XMD8-87 is unique in its high potency and selectivity for TNK2. Similar compounds include:
XMD16-5: Another potent inhibitor of TNK2 with similar inhibitory effects on TNK2 phosphorylation.
ACK1 inhibitors: A class of compounds targeting the same kinase with varying degrees of potency and selectivity.
This compound stands out due to its high selectivity and effectiveness in inhibiting TNK2, making it a valuable tool in scientific research and drug development .
Properties
IUPAC Name |
2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O2/c1-29-10-12-31(13-11-29)16-8-9-18(21(14-16)33-3)27-24-25-15-19-22(28-24)30(2)20-7-5-4-6-17(20)23(32)26-19/h4-9,14-15H,10-13H2,1-3H3,(H,26,32)(H,25,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLHCXISMKHLIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes XMD8-87 a potentially valuable compound in leukemia research?
A1: this compound has been identified as a potent and selective inhibitor of Tyrosine Kinase Nonreceptor 2 (TNK2). [, ] TNK2 mutations have been linked to leukemia development and progression, making them potential therapeutic targets. [] Preclinical studies suggest that this compound shows promise in inhibiting the growth of leukemia cells harboring these specific mutations. [] This positions this compound as a potential lead compound for developing targeted therapies for leukemia patients with TNK2 mutations.
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